N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features both indole and pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates, followed by their coupling to form the final benzamide structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-6-yl)-4-methoxy-2-(1H-pyrrol-1-yl)benzamide
- N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid
Uniqueness
N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of indole and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-12-16(18(13-20(19)27-2)24-9-3-4-10-24)21(25)23-15-6-5-14-7-8-22-17(14)11-15/h3-13,22H,1-2H3,(H,23,25) |
InChI Key |
PHJGFJYGQYWWMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C=CN3)N4C=CC=C4)OC |
Origin of Product |
United States |
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